molecular formula C21H16N2O3S B11055456 2-cyano-N-[2-(phenylacetyl)phenyl]benzenesulfonamide

2-cyano-N-[2-(phenylacetyl)phenyl]benzenesulfonamide

Cat. No.: B11055456
M. Wt: 376.4 g/mol
InChI Key: DHPVSWHHTUFNPB-UHFFFAOYSA-N
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Description

2-CYANO-N-[2-(2-PHENYLACETYL)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyano group, a phenylacetyl group, and a benzene sulfonamide group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANO-N-[2-(2-PHENYLACETYL)PHENYL]BENZENE-1-SULFONAMIDE typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-CYANO-N-[2-(2-PHENYLACETYL)PHENYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-CYANO-N-[2-(2-PHENYLACETYL)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The cyano and sulfonamide groups play a crucial role in its biological activity by interacting with enzymes and receptors. These interactions can inhibit or activate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CYANO-N-[2-(2-PHENYLACETYL)PHENYL]BENZENE-1-SULFONAMIDE stands out due to its combination of functional groups, which provide a wide range of reactivity and potential applications. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H16N2O3S

Molecular Weight

376.4 g/mol

IUPAC Name

2-cyano-N-[2-(2-phenylacetyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C21H16N2O3S/c22-15-17-10-4-7-13-21(17)27(25,26)23-19-12-6-5-11-18(19)20(24)14-16-8-2-1-3-9-16/h1-13,23H,14H2

InChI Key

DHPVSWHHTUFNPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3C#N

Origin of Product

United States

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